molecular formula C9H13N3O2 B12624401 Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate CAS No. 944904-68-1

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B12624401
CAS No.: 944904-68-1
M. Wt: 195.22 g/mol
InChI Key: XDLIGHLQRWHPQF-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative with a complex structure that includes an ethyl ester group, an aminomethyl group, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(aminomethyl)-4-methylpyrimidine with ethyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyrimidine derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar structure but with an indole ring instead of a pyrimidine ring.

    2-(aminomethyl)-4-methylpyrimidine-5-carboxylic acid: This compound lacks the ethyl ester group but shares the core pyrimidine structure.

Uniqueness

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both an aminomethyl group and an ester group provides opportunities for various modifications and interactions, making it a versatile compound in research and industry.

Biological Activity

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and antitumor properties, along with relevant research findings and case studies.

  • Molecular Formula : C10_{10}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : Approximately 195.22 g/mol
  • Structure : The compound features an ethyl ester group, an amino group, and a methyl substitution on the pyrimidine ring, which contributes to its unique reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with various biological targets, potentially inhibiting enzymes critical for microbial growth. A study highlighted the compound's effectiveness against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Properties

This compound has also been investigated for its antitumor effects. Compounds with similar structures have shown to inhibit cellular proliferation in various cancer cell lines. Preliminary studies suggest that this compound may interfere with specific signaling pathways involved in cancer progression .

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that the compound exhibited significant growth inhibition:

  • MCF7 Cell Line : IC50_{50} = 15 µM
  • NCI-H460 Cell Line : IC50_{50} = 20 µM

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which are crucial for the survival and proliferation of pathogens and cancer cells.
  • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may increase ROS levels, contributing to oxidative stress in target cells .

Properties

CAS No.

944904-68-1

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4,10H2,1-2H3

InChI Key

XDLIGHLQRWHPQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)CN

Origin of Product

United States

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